スルホン酸化スチルベーン

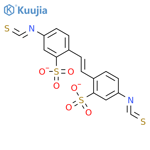

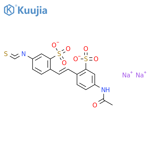

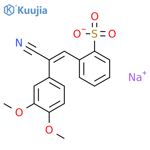

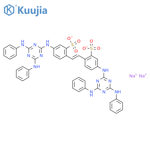

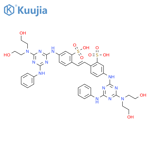

スルホン酸化スチルベンは、スチルベン骨格(C₆H₅-CH=CH-C₆H₅)にスルホン酸基(-SO₃⁻)が結合した有機化合物の一種であり、高い水溶性、熱安定性および陰イオン性といった特異な化学的特性を持つため、工業分野での応用が広く行われています。スルホン酸化スチルベンの重要な利点は、光学増白剤(OBA)または蛍光増白剤(FWA)として機能することです。これらは紫外線を吸収し、可視光領域の青色光として再放出することで、紙や繊維製品、洗浄剤などの明るさや白さを向上させます。そのスルホン酸基により、水系システムとの相容性が向上し、均一な分散と効率的な性能が確保されます。さらに、スルホン酸化スチルベンは強いキレート能を持ち、水処理や染色工程において金属イオンの影響を軽減するのに有用です。pHや温度条件にかかわらず高い化学的安定性を維持できるため、耐久性が求められる配合物においても応用範囲が広がります。要するに、スルホン酸化スチルベンは溶解性、安定性および機能的な多様性を併せ持ち、テキスタイルから特種化学品に至るまでさまざまな産業で価値ある存在となっています。その光学特性の向上および金属イオンとの相互作用能力は、技術的な意義を強調しています。

関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

推奨される供給者

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品